![molecular formula C16H18N2O6S2 B2585037 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795482-01-7](/img/structure/B2585037.png)
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a piperidin-4-yl group, and a thiazolidine-2,4-dione group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various organic reactions . For instance, the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group can be synthesized from 2,3-dihydroxybenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the thiazolidine-2,4-dione group might undergo reactions typical of thiazolidinediones .Scientific Research Applications
Anticancer Activity
The synthesis of N-substituted indole derivatives, including thiazolidine-2,4-diones, has been shown to exhibit anticancer activity against human breast cancer cell lines, such as MCF-7, by inhibiting topoisomerase-I enzyme. This suggests their potential as therapeutic agents in cancer treatment (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-dione derivatives have been synthesized and tested for antimicrobial and antifungal activities. These compounds have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans, indicating their potential as antimicrobial agents (Abd Alhameed et al., 2019).
Synthesis and Biological Activity
Research has been conducted on the synthesis of oxazolidines, thiazolidines, and related compounds from β-hydroxy- or β-mercapto-α-amino acid esters. These studies explore the chemical properties and potential biological activities of these compounds, providing insights into their applications in drug synthesis and development (Badr et al., 1981).
Antihyperglycemic Agents
Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated as antihyperglycemic agents in animal models, demonstrating their potential in the treatment of diabetes mellitus. These compounds have shown effectiveness in lowering glucose and insulin levels, highlighting their therapeutic potential (Wrobel et al., 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWQUSWBWODHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.